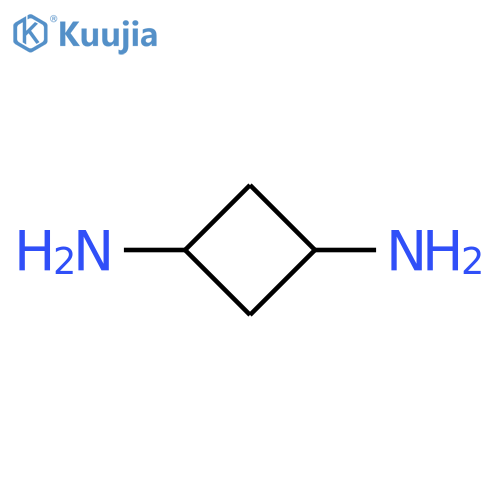Cas no 91301-66-5 (Cyclobutane-1,3-diamine)

Cyclobutane-1,3-diamine structure
商品名:Cyclobutane-1,3-diamine
Cyclobutane-1,3-diamine 化学的及び物理的性質
名前と識別子
-
- Cyclobutane-1,3-diamine
- 1,3-Cyclobutanediamine
- CYCLOBUTANE-1,3-DIAMINE DIHYDROCHLORIDE
- PS-17342
- DTXSID80621636
- DB-002951
- PS-17344
- EN300-149645
- PB39058
- 1,3-DIAMINOCYCLOBUTANE
- (1S,3S)-cyclobutane-1,3-diamine
- MFCD09030651
- AKOS015907123
- 91301-66-5
- PB10638
- CS-0049638
- PB38862
- trans-Cyclobutane-1,3-diamine diHCl
- AKOS006238338
- EN300-313941
- CIS-1,3-CYCLOBUTANEDIAMINE
- SB20139
- EN300-4377683
- 1363382-21-1
- P12910
- CS-0057332
- 1350753-06-8
- (1R,3R)-cyclobutane-1,3-diamine
- trans-Cyclobutane-1,3-diamine
- TRANS-1,3-CYCLOBUTANEDIAMINE
- cis-Cyclobutane-1,3-diamine
- SB20141
- CS-0047839
- MFCD22566169
-
- MDL: MFCD18089841
- インチ: 1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2
- InChIKey: UYLSVYARXBFEKV-UHFFFAOYSA-N
- ほほえんだ: NC1CC(N)C1
計算された属性
- せいみつぶんしりょう: 86.084
- どういたいしつりょう: 86.084
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 37.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 52A^2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.000
- ふってん: 156 ºC
- フラッシュポイント: 53 ºC
Cyclobutane-1,3-diamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120014-500MG |
cyclobutane-1,3-diamine |
91301-66-5 | 97% | 500MG |
¥ 864.00 | 2023-04-13 | |
| Enamine | EN300-149645-0.25g |
cyclobutane-1,3-diamine |
91301-66-5 | 0.25g |
$824.0 | 2023-07-07 | ||
| eNovation Chemicals LLC | K05639-100mg |
CYCLOBUTANE-1,3-DIAMINE |
91301-66-5 | 95% | 100mg |
$260 | 2024-06-06 | |
| Chemenu | CM109025-5g |
cyclobutane-1,3-diamine |
91301-66-5 | 95+% | 5g |
$1518 | 2021-08-06 | |
| Chemenu | CM109025-5g |
cyclobutane-1,3-diamine |
91301-66-5 | 95%+ | 5g |
$803 | 2024-07-20 | |
| Advanced ChemBlocks | G-7909-5G |
1,3-Cyclobutanediamine |
91301-66-5 | 97% | 5G |
$870 | 2023-09-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-C11439-5g |
1,3-Cyclobutanediamine - C11439 |
91301-66-5 | 5g |
40470CNY | 2021-05-07 | ||
| eNovation Chemicals LLC | K05639-1g |
CYCLOBUTANE-1,3-DIAMINE |
91301-66-5 | 95% | 1g |
$420 | 2024-06-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120014-5G |
cyclobutane-1,3-diamine |
91301-66-5 | 97% | 5g |
¥ 4,415.00 | 2023-04-13 | |
| eNovation Chemicals LLC | D498520-500MG |
cyclobutane-1,3-diamine |
91301-66-5 | 97% | 500mg |
$170 | 2024-07-21 |
Cyclobutane-1,3-diamine 関連文献
-
Rocío Uzal-Varela,Daniela Lalli,Isabel Brandariz,Aurora Rodríguez-Rodríguez,Carlos Platas-Iglesias,Mauro Botta,David Esteban-Gómez Dalton Trans. 2021 50 16290
-
Rocío Uzal-Varela,Fátima Lucio-Martínez,Alessandro Nucera,Mauro Botta,David Esteban-Gómez,Laura Valencia,Aurora Rodríguez-Rodríguez,Carlos Platas-Iglesias Inorg. Chem. Front. 2023 10 1633
91301-66-5 (Cyclobutane-1,3-diamine) 関連製品
- 2516-34-9(Cyclobutanamine)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:91301-66-5)Cyclobutane-1,3-diamine

清らかである:99%
はかる:1g
価格 ($):335.0